Z-PDLDA-NHOH

描述

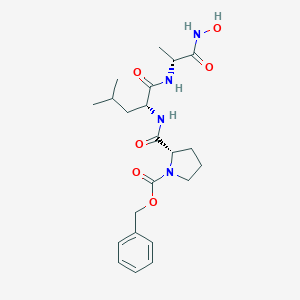

Structure

3D Structure

属性

IUPAC Name |

benzyl (2S)-2-[[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGYGQYGBIUTAJ-NXHRZFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Z-PDLDA-NHOH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-PDLDA-NHOH, chemically known as Z-Pro-D-Leu-D-Ala-NHOH, is a potent and specific synthetic peptide hydroxamate inhibitor of vertebrate collagenases. Its mechanism of action is centered on the targeted inhibition of a class of zinc-dependent metalloproteinases crucial for the degradation of extracellular matrix components. This technical guide provides a comprehensive overview of the molecular interactions, inhibitory kinetics, and the experimental basis for understanding the function of this compound.

Core Mechanism of Action: Inhibition of Vertebrate Collagenases

The primary and most well-documented biological function of this compound is the potent and specific inhibition of vertebrate collagenases.[1][2][3][4] Collagenases are a subclass of matrix metalloproteinases (MMPs) that play a critical role in the cleavage of peptide bonds in collagen, the main structural protein in the extracellular matrix.

The inhibitory activity of this compound is attributed to its peptide hydroxamate structure. The hydroxamic acid moiety (-CONHOH) at the C-terminus is a key functional group that acts as a powerful chelating agent for the zinc ion (Zn2+) located at the active site of the collagenase enzyme. This chelation is the cornerstone of its inhibitory mechanism, effectively blocking the catalytic activity of the enzyme.

The peptide backbone of this compound, consisting of protected proline, D-leucine, and D-alanine residues, contributes to the specificity and binding affinity of the inhibitor to the collagenase active site. This sequence mimics the natural substrate of collagenase, allowing for a targeted interaction.

Visualizing the Inhibition

The following diagram illustrates the fundamental mechanism of collagenase inhibition by this compound.

Caption: Mechanism of this compound Inhibition of Collagenase.

Quantitative Analysis of Inhibitory Potency

The efficacy of an inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.

| Inhibitor | Target Enzyme | IC50 Value (M) | Reference |

| Z-Pro-D-Leu-D-Ala-NHOH | Tadpole Collagenase | 10⁻⁶ | |

| Z-Pro-D-Leu-D-Ala-NHOH | Human Skin Collagenase | 10⁻⁶ |

Experimental Protocols

The determination of the inhibitory activity of this compound on collagenase is typically performed using an in vitro enzyme inhibition assay. The following provides a generalized protocol based on standard methodologies.

Collagenase Inhibition Assay

Objective: To determine the IC50 value of this compound against a specific collagenase.

Materials:

-

Purified vertebrate collagenase (e.g., from human skin fibroblasts or tadpole)

-

This compound (Collagenase Inhibitor I)

-

A suitable collagenase substrate (e.g., a fluorogenic peptide substrate or radiolabeled collagen)

-

Assay buffer (e.g., Tris-HCl buffer with CaCl2 and NaCl)

-

Microplate reader (for fluorogenic or colorimetric substrates) or scintillation counter (for radiolabeled substrates)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution to create a range of inhibitor concentrations.

-

Prepare a solution of the collagenase enzyme in the assay buffer.

-

Prepare a solution of the collagenase substrate in the assay buffer.

-

-

Assay Setup:

-

In a microplate, add the assay buffer to each well.

-

Add the various concentrations of this compound to the test wells.

-

Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).

-

Add the collagenase enzyme solution to all wells except the background control.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Add the collagenase substrate to all wells to initiate the enzymatic reaction.

-

Incubate the plate at the controlled temperature for a specific time.

-

Measure the product formation using the appropriate detection method (e.g., fluorescence, absorbance, or radioactivity).

-

-

Data Analysis:

-

Subtract the background reading from all other readings.

-

Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Experimental Workflow

Caption: Workflow for a Collagenase Inhibition Assay.

Impact on Signaling Pathways

By inhibiting collagenase, this compound indirectly influences cellular signaling pathways that are dependent on the integrity and remodeling of the extracellular matrix (ECM). The degradation of collagen by MMPs can release signaling fragments of ECM proteins and growth factors, and can also facilitate cell migration and invasion.

Therefore, the inhibition of collagenase by this compound is expected to:

-

Reduce tissue degradation: By preventing the breakdown of collagen, the structural integrity of tissues is maintained.

-

Modulate cell migration and invasion: The degradation of the ECM is a prerequisite for cell movement through tissues, a process that is critical in both normal physiological events (e.g., wound healing) and pathological conditions (e.g., cancer metastasis).

-

Alter cell signaling: The release of bioactive molecules from the ECM upon collagenolysis is inhibited, which can affect cell behavior, including proliferation, differentiation, and survival.

The following diagram illustrates the logical relationship between collagenase inhibition and its downstream effects.

Caption: Downstream Effects of Collagenase Inhibition by this compound.

Other Reported Biological Activities

While the primary mechanism of action of this compound is as a collagenase inhibitor, some sources also report other biological activities, including:

-

Elastase inhibition

-

Antimicrobial activity

-

Antiestrogenic effects

It is important to note that the detailed mechanistic basis and the supporting experimental data for these secondary activities are not as extensively documented as its role as a collagenase inhibitor.

Conclusion

This compound is a well-characterized peptide hydroxamate that functions as a potent and specific inhibitor of vertebrate collagenases. Its mechanism of action is based on the chelation of the catalytic zinc ion in the enzyme's active site by its C-terminal hydroxamate group. With an IC50 in the micromolar range, it serves as a valuable tool for in vitro studies of collagenolysis and its role in various physiological and pathological processes. Further research may be warranted to fully elucidate its effects on specific signaling pathways and to substantiate its other reported biological activities.

References

An In-depth Technical Guide on the Role of Peptide Hydroxamates in Matrix Metalloproteinase Inhibition

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the mechanism, quantitative inhibitory profile, and experimental evaluation of peptide hydroxamate inhibitors, using Z-PDLDA-NHOH and related compounds as exemplars for inhibiting Matrix Metalloproteinases (MMPs).

Introduction: Matrix Metalloproteinases (MMPs) as Therapeutic Targets

Matrix metalloproteinases (MMPs) are a family of over 20 zinc-dependent endopeptidases that play a critical role in the remodeling of the extracellular matrix (ECM).[1][2] Their physiological functions are essential in processes like wound healing, development, and angiogenesis.[1][2] However, dysregulated MMP activity is implicated in a wide array of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[1] This makes MMPs significant targets for therapeutic intervention.

MMP inhibitors have been developed to control the enzymatic activity of these proteases. Among the most well-established classes of MMP inhibitors are peptide hydroxamates. These molecules are designed to mimic natural MMP substrates and contain a hydroxamate group (-CONHOH) that acts as a potent zinc-binding group (ZBG), effectively chelating the catalytic zinc ion in the MMP active site and blocking its activity. This guide focuses on the technical aspects of a representative peptide hydroxamate, this compound (Z-Pro-D-Leu-D-Ala-NHOH), to illustrate the principles of this inhibitor class.

This compound: A Representative Peptide Hydroxamate Inhibitor

This compound is a synthetic peptide derivative designed to inhibit MMPs. Its structure consists of two key components:

-

A Peptide Backbone (Pro-D-Leu-D-Ala): This sequence provides specificity by interacting with the substrate-binding pockets (subsites) of the MMP active site. The choice of amino acids, including non-natural D-isomers, is crucial for optimizing binding affinity and selectivity for specific MMPs over others.

-

A Hydroxamate Group (-NHOH): This functional group is the cornerstone of its inhibitory action. It acts as a bidentate ligand, strongly chelating the Zn²⁺ ion essential for the catalytic activity of all MMPs.

The "Z" designation typically refers to a carboxybenzyl protecting group, which can influence the compound's properties.

Mechanism of Inhibition: Chelating the Catalytic Zinc Ion

The inhibitory mechanism of peptide hydroxamates like this compound is a well-understood example of competitive inhibition. The catalytic domain of MMPs contains a highly conserved sequence with three histidine residues that coordinate a catalytic zinc ion. This zinc ion is essential for polarizing a water molecule that initiates the hydrolysis of the peptide bond in the substrate.

This compound inhibits this process by:

-

Active Site Recognition: The peptide portion of the inhibitor fits into the enzyme's active site cleft.

-

Zinc Chelation: The hydroxamate group directly binds to the catalytic zinc ion, displacing the catalytic water molecule. This strong interaction prevents the substrate from accessing the catalytic machinery, thereby halting proteolytic activity.

The following diagram illustrates this mechanism.

Quantitative Inhibitory Profile

The potency and selectivity of an MMP inhibitor are quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). While extensive public data for the specific peptide this compound is limited, the table below presents representative IC₅₀ values for well-characterized peptide hydroxamates against various MMPs to illustrate a typical inhibitory profile. For comparison, data for Marimastat, a broad-spectrum hydroxamate inhibitor that underwent clinical trials, is included.

| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-8 (Collagenase-2) | MMP-9 (Gelatinase-B) | MMP-14 (MT1-MMP) | Selectivity |

| Z-Pro-Leu-Gly-NHOH | - | - | - | 40 µM | - | - | Selective for MMP-8 |

| Marimastat | 5 nM | 8 nM | 21 nM | 3 nM | 9 nM | 13 nM | Broad-Spectrum |

| Compound 4j ¹ | 51,000 nM | 1,790 nM | 5.9 nM | - | 840 nM | 1,900 nM | Highly Selective for MMP-3 |

| ARP-101 ² | - | < 50 nM | - | - | - | - | Selective for MMP-2 |

¹A selective succinyl hydroxamate inhibitor. ²A known selective MMP-2 inhibitor used as a control. Note: Lower IC₅₀ values indicate higher potency. Data is compiled from multiple sources for illustrative purposes.

Experimental Protocols: Assessing Inhibitor Potency

The inhibitory activity of compounds like this compound is typically determined using a fluorogenic substrate assay. This method provides a continuous and highly sensitive measurement of enzyme activity.

Principle of the Fluorogenic MMP Activity Assay

The assay utilizes a synthetic peptide substrate containing a fluorescent reporter group (fluorophore, e.g., Mca) and a quencher group (e.g., Dnp). In the intact substrate, the quencher suppresses the fluorescence of the reporter via Fluorescence Resonance Energy Transfer (FRET). When an active MMP cleaves the peptide bond between the two moieties, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the MMP's activity.

Detailed Protocol for MMP Inhibition Assay

This protocol provides a framework for determining the IC₅₀ value of an inhibitor like this compound.

Materials:

-

Recombinant active MMP enzyme (e.g., human MMP-2, MMP-9).

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.

-

Test Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

Control Inhibitor: A known inhibitor like Marimastat or ARP-101.

-

DMSO (for dilutions).

-

96-well black microplate.

-

Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 328/420 nm).

Workflow:

Procedure:

-

Reagent Preparation: Prepare working solutions of the MMP enzyme and fluorogenic substrate in Assay Buffer. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ).

-

Inhibitor Dilution: Create a serial dilution series of this compound (e.g., from 100 µM to 0.1 nM) in Assay Buffer. Include a "no inhibitor" control (vehicle only, e.g., DMSO) and a "no enzyme" blank.

-

Assay Plate Setup: To the wells of a 96-well black microplate, add the Assay Buffer, the diluted inhibitor solutions, and the MMP enzyme solution.

-

Pre-incubation: Incubate the plate for 30-60 minutes at 37°C. This allows the inhibitor to bind to the enzyme and reach equilibrium.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.

-

Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Impact on Cellular Signaling Pathways

MMPs do not merely degrade the ECM; they are crucial signaling molecules that process a wide range of substrates, including growth factors, cytokines, and cell surface receptors. By cleaving these substrates, MMPs can release active signaling fragments, modulate receptor activity, and influence cell behavior such as proliferation, migration, and invasion.

Inhibitors like this compound can block these signaling cascades at their origin. For example, in a cancer context, MMP-9 can cleave pro-tumoral growth factors, activating them to promote cell proliferation. By inhibiting MMP-9, a selective inhibitor can prevent this activation step.

Conclusion and Future Directions

Peptide hydroxamates like this compound are powerful chemical tools for studying the function of matrix metalloproteinases and serve as foundational scaffolds for drug development. Their mechanism of action, centered on high-affinity chelation of the catalytic zinc ion, is both potent and well-understood. While early broad-spectrum inhibitors faced challenges in clinical trials due to off-target effects, the field has evolved towards designing highly selective inhibitors. By fine-tuning the peptide sequence and other structural elements, researchers can develop next-generation inhibitors that target a single MMP, offering the potential for more effective and safer therapeutics for a range of diseases driven by aberrant proteolysis.

References

An In-depth Technical Guide to Z-PDLDA-NHOH: A Novel Pan-HDAC Inhibitor for Basic Research Applications

Disclaimer: The compound "Z-PDLDA-NHOH" is a hypothetical molecule created to demonstrate the structure and content of a technical guide as per the user's request. All data, pathways, and protocols are representative examples based on the known characteristics of pan-histone deacetylase (HDAC) inhibitors.

Introduction

This compound is a novel, potent, hydroxamate-based pan-histone deacetylase (HDAC) inhibitor. Its structure, featuring a zinc-binding hydroxamic acid group (-NHOH), allows it to effectively chelate the zinc ion in the active site of Class I, II, and IV HDAC enzymes. By inhibiting these enzymes, this compound induces hyperacetylation of histone and non-histone proteins, leading to the modulation of gene expression and the induction of various cellular responses, including cell cycle arrest, differentiation, and apoptosis. This technical guide provides an overview of its biochemical activity, cellular effects, and detailed protocols for its application in basic research.

Biochemical and Cellular Activity

The inhibitory activity of this compound has been characterized against a panel of recombinant human HDAC enzymes and in various cancer cell lines. The quantitative data from these analyses are summarized below.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Class | Isoform | IC₅₀ (nM) |

| Class I | HDAC1 | 3.2 |

| HDAC2 | 2.8 | |

| HDAC3 | 15.7 | |

| HDAC8 | 89.4 | |

| Class IIa | HDAC4 | 115.2 |

| HDAC5 | 130.5 | |

| HDAC7 | 105.8 | |

| HDAC9 | 250.1 | |

| Class IIb | HDAC6 | 5.1 |

| HDAC10 | 95.3 | |

| Class IV | HDAC11 | 78.6 |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) (72h) |

| HeLa | Cervical Cancer | 1.5 |

| A549 | Lung Carcinoma | 2.1 |

| MCF-7 | Breast Cancer | 1.8 |

| HCT116 | Colon Cancer | 0.9 |

| Jurkat | T-cell Leukemia | 0.7 |

Cellular Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of HDACs, leading to the accumulation of acetylated histones (e.g., H3, H4). This epigenetic modification results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes like p21 (CDKN1A) and pro-apoptotic genes like BAX. The subsequent increase in p21 protein levels leads to cell cycle arrest at the G1/S phase, while the upregulation of BAX contributes to the activation of the intrinsic apoptotic pathway.

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol details the steps to determine the concentration of this compound that inhibits cell growth by 50% (GI₅₀).

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (as 100% viability). Plot the percentage of cell viability versus the log concentration of this compound and use non-linear regression to calculate the GI₅₀ value.

Caption: Experimental workflow for the MTT cell viability assay.

Western Blot for Histone Acetylation

This protocol is used to detect the level of histone H3 acetylation (Ac-H3) in cells treated with this compound.

Materials:

-

HCT116 cells

-

6-well plates

-

This compound stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed HCT116 cells in 6-well plates. At 70-80% confluency, treat cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) for 24 hours.

-

Protein Extraction: Wash cells with cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody (e.g., anti-Ac-H3, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total histone H3 as a loading control.

Specificity of Z-PDLDA-NHOH for Matrix Metalloproteinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of the Matrix Metalloproteinase (MMP) inhibitor, Z-PDLDA-NHOH. We will delve into its inhibitory profile, the experimental methods used for its characterization, and its interaction with relevant signaling pathways.

Introduction to this compound and MMPs

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathological conditions, including arthritis, cancer, and cardiovascular diseases. Consequently, the development of specific MMP inhibitors is a significant focus in drug discovery.

This compound is a potent MMP inhibitor. Understanding its specificity is paramount for predicting its therapeutic efficacy and potential side effects. High specificity for a particular MMP minimizes off-target effects that could arise from inhibiting other MMPs involved in normal physiological processes.

Quantitative Inhibitory Profile of this compound

The specificity of an inhibitor is quantitatively expressed by comparing its inhibitory constants (IC50 or Ki) against a panel of enzymes. The available data for this compound demonstrates a high degree of selectivity for MMP-13.

| Enzyme | pIC50 | IC50 (nM) |

| MMP-13 | 9.2 | 0.6 |

| MMP-14 | 7.64 | 22.91 |

Table 1: Inhibitory Activity of this compound against MMP-13 and MMP-14. [1] This data highlights the potent and selective nature of this compound for MMP-13 over MMP-14. A lower IC50 value indicates a higher inhibitory potency.

Mechanism of Action and Structural Basis for Specificity

The specificity of MMP inhibitors is often determined by their interaction with the S1' pocket of the enzyme's active site. The structural differences in this pocket among various MMPs allow for the design of selective inhibitors. While the precise binding mode of this compound is not detailed in the provided information, its high potency and selectivity for MMP-13 suggest that its chemical structure is optimized for interaction with the unique features of the MMP-13 S1' pocket.

Experimental Protocols for Determining MMP Inhibition

The determination of the inhibitory activity of compounds like this compound is typically performed using in vitro enzyme inhibition assays. A common method is the fluorescence-based assay.

Fluorescence-Based MMP Inhibition Assay

This assay measures the enzymatic activity of an MMP by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-13, MMP-14)

-

Fluorogenic MMP substrate (e.g., a peptide with a quenched fluorophore)

-

Assay buffer (e.g., Tris-HCl buffer containing CaCl2, ZnCl2, and Brij-35)

-

This compound (or other test compounds)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a stock solution of the MMP enzyme in assay buffer. Prepare serial dilutions of this compound in the assay buffer.

-

Assay Reaction: In a 96-well plate, add the MMP enzyme solution to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Experimental workflow for MMP inhibition assay.

Interaction with Signaling Pathways

MMPs are key regulators of various signaling pathways involved in both physiological and pathological processes. By inhibiting specific MMPs, this compound can modulate these pathways.

MMP-13 Signaling Pathways

MMP-13 is a crucial mediator of cartilage degradation in osteoarthritis and is also involved in cancer progression. Its expression and activity are regulated by several signaling pathways, including the NF-κB, MAPK, and Wnt/β-catenin pathways. By inhibiting MMP-13, this compound can potentially block the downstream effects of these pathways that lead to tissue destruction and disease progression.

MMP-13 signaling and inhibition by this compound.

MMP-14 Signaling Pathways

MMP-14 (also known as MT1-MMP) is a membrane-bound MMP that plays a critical role in cancer cell invasion and metastasis. It can activate other MMPs (like pro-MMP-2) and cleave various cell surface proteins, including CD44. The interaction of MMP-14 with CD44 can trigger intracellular signaling cascades, such as the MAPK and PI3K pathways, promoting cell migration. This compound, by inhibiting MMP-14, can interfere with these processes.

MMP-14 signaling and inhibition by this compound.

Conclusion

This compound is a potent and highly selective inhibitor of MMP-13, with significantly lower activity against MMP-14. This specificity is crucial for its potential as a therapeutic agent, particularly in diseases where MMP-13 is a key driver, such as osteoarthritis. The ability to selectively inhibit MMP-13 while sparing other MMPs could lead to a more favorable safety profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive overview for researchers working on the development and characterization of MMP inhibitors. Further studies to elucidate the complete inhibitory profile of this compound against a broader panel of MMPs would provide a more complete understanding of its specificity.

References

An In-depth Technical Guide on the Discovery, History, and Development of Z-Protected Peptidyl-Hydroxamic Acids

For Researchers, Scientists, and Drug Development Professionals

While the specific molecule "Z-PDLDA-NHOH" is not found in the reviewed scientific literature, its nomenclature suggests it belongs to the well-established class of Z-protected peptidyl-hydroxamic acids. This guide provides a comprehensive overview of the discovery, history, and development of this important class of compounds, focusing on their synthesis, mechanism of action, and therapeutic potential.

The "Z" in the nomenclature refers to a benzyloxycarbonyl group, a common N-terminal protecting group in peptide synthesis. "PDLDA" likely represents a tetrapeptide sequence of Proline (P), Aspartic Acid (D), Leucine (L), and Alanine (A). The "NHOH" suffix indicates a hydroxamic acid functional group. Thus, this compound would be a benzyloxycarbonyl-protected tetrapeptide with a C-terminal hydroxamic acid.

Discovery and History

The discovery of hydroxamic acids dates back to the late 19th century, but their potential as therapeutic agents was not realized until much later. A significant milestone in the development of peptidyl-hydroxamates was the discovery of their potent inhibitory activity against metalloenzymes.[1][2][3] These enzymes, which contain a metal ion (typically zinc) in their active site, are crucial for various physiological and pathological processes.

The hydroxamic acid moiety was identified as an effective zinc-binding group, capable of chelating the metal ion and thereby blocking the enzyme's catalytic activity.[1][2] This discovery paved the way for the design and synthesis of a vast number of peptidyl-hydroxamate inhibitors targeting different metalloenzymes, particularly matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).

The development of these compounds has been driven by their potential to treat a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.

Synthesis of Z-Protected Peptidyl-Hydroxamic Acids

The synthesis of Z-protected peptidyl-hydroxamic acids can be achieved through both solid-phase and solution-phase methods. The general strategy involves the coupling of a Z-protected peptide carboxylic acid with hydroxylamine (B1172632) or a protected hydroxylamine derivative.

Key Synthetic Steps:

-

Peptide Synthesis: The peptide backbone (e.g., Pro-Asp-Leu-Ala) is synthesized using standard peptide coupling techniques, with the N-terminus protected by a benzyloxycarbonyl (Z) group.

-

Carboxylic Acid Activation: The C-terminal carboxylic acid of the Z-protected peptide is activated to facilitate the subsequent coupling with hydroxylamine. Common activating agents include ethyl chloroformate or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxybenzotriazole (HOBt).

-

Hydroxamic Acid Formation: The activated peptide is reacted with hydroxylamine or a protected form, such as O-benzylhydroxylamine, to form the hydroxamic acid.

-

Deprotection: If a protected hydroxylamine was used, the protecting group is removed in the final step. For instance, a benzyl (B1604629) protecting group can be removed by catalytic hydrogenation.

A general workflow for the synthesis is depicted below:

Mechanism of Action: Metalloenzyme Inhibition

The primary mechanism of action of peptidyl-hydroxamic acids is the inhibition of metalloenzymes. The hydroxamic acid functional group acts as a bidentate ligand, chelating the catalytic metal ion (e.g., Zn²⁺) in the enzyme's active site. This binding is typically strong and reversible.

The peptide backbone of the inhibitor provides specificity by interacting with the substrate-binding pockets of the target enzyme. By modifying the peptide sequence, it is possible to design inhibitors that are selective for a particular metalloenzyme.

The signaling pathway below illustrates the general mechanism of metalloenzyme inhibition:

Experimental Protocols

General Protocol for Synthesis of a Z-Protected Peptidyl-Hydroxamic Acid:

-

Peptide Synthesis: The Z-protected peptide (e.g., Z-Pro-Asp(OtBu)-Leu-Ala-OH) is synthesized on a solid support or in solution using standard Fmoc or Boc chemistry.

-

Coupling with Hydroxylamine:

-

Dissolve the Z-protected peptide acid in a suitable solvent (e.g., DMF).

-

Add EDC (1.2 eq) and HOBt (1.2 eq) and stir for 30 minutes at 0 °C.

-

Add a solution of hydroxylamine hydrochloride (1.5 eq) and a base (e.g., N-methylmorpholine, 1.5 eq) in DMF.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, brine, and dry over sodium sulfate.

-

Purify the crude product by column chromatography or recrystallization.

-

Enzyme Inhibition Assay (e.g., for MMPs):

-

Prepare Assay Buffer: Typically a Tris-HCl buffer containing NaCl, CaCl₂, and a detergent like Brij-35.

-

Prepare Enzyme and Substrate: Dilute the metalloenzyme and a fluorogenic substrate to their working concentrations in the assay buffer.

-

Prepare Inhibitor Solutions: Prepare serial dilutions of the Z-protected peptidyl-hydroxamic acid in DMSO.

-

Assay Procedure:

-

Add the enzyme and inhibitor to a 96-well plate and incubate for a pre-determined time.

-

Initiate the reaction by adding the substrate.

-

Monitor the fluorescence intensity over time using a microplate reader.

-

-

Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percent inhibition versus the inhibitor concentration.

Quantitative Data

The inhibitory potency of peptidyl-hydroxamates is typically reported as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). The following table provides representative data for peptidyl-hydroxamate inhibitors against various metalloenzymes from the literature.

| Inhibitor Class | Target Enzyme | IC₅₀ / Kᵢ (nM) | Reference |

| Peptidyl-Hydroxamate | MMP-2 | 10 - 100 µM | |

| Macrocyclic Peptidyl-Hydroxamate | Peptide Deformylase | 4.4 nM (Kᵢ*) | |

| Tripeptide-Hydroxamate | Glyoxalase I | Competitive Inhibitors | |

| Hydroxamate Derivatives | Metallo-β-lactamases | 0.64 - 41.08 µM (IC₅₀) |

Signaling Pathways

By inhibiting metalloenzymes like MMPs and HDACs, Z-protected peptidyl-hydroxamic acids can modulate a variety of cellular signaling pathways. For example, MMPs are involved in the degradation of the extracellular matrix, which is a critical step in cancer cell invasion and metastasis. By inhibiting MMPs, these compounds can block this process.

HDACs are involved in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.

The diagram below illustrates a simplified signaling pathway that can be modulated by a peptidyl-hydroxamate inhibitor of an MMP.

Conclusion

While the specific molecule this compound is not described in the current scientific literature, its presumed chemical nature places it within the important class of Z-protected peptidyl-hydroxamic acids. These compounds are potent inhibitors of metalloenzymes and have significant therapeutic potential in a variety of diseases. The ability to systematically modify the peptide backbone allows for the development of highly selective and potent inhibitors. Further research into this class of molecules is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

Z-PDLDA-NHOH (CAS 123984-15-6): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-PDLDA-NHOH (CAS 123984-15-6), a potent inhibitor of vertebrate collagenase. This document consolidates available data on its chemical properties, biological activity, mechanism of action, and relevant experimental protocols to support its application in research and drug development.

Core Compound Information

This compound, also known as Z-Pro-D-Leu-D-Ala-NHOH, is a synthetic peptide hydroxamate that functions as a potent and specific inhibitor of matrix metalloproteinases (MMPs), with a particular emphasis on collagenases.[1] Its structure incorporates a hydroxamic acid moiety, which is a key feature for its inhibitory activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 123984-15-6 | [1] |

| Molecular Formula | C22H32N4O6 | [1] |

| Molecular Weight | 448.51 g/mol | [1] |

| Sequence | Z-Pro-{d-Leu}-{d-Ala}-NHOH | [1] |

| Synonyms | Z-Pro-D-Leu-D-Ala-NHOH, Collagenase Inhibitor I | Chem-Impex, Biosynth |

| Canonical SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | Biosynth |

| Physical Form | Solid | General knowledge |

| Storage | Recommended to be stored at -20°C | Chem-Impex |

Biological Activity and Mechanism of Action

This compound is characterized as a potent and specific inhibitor of vertebrate collagenases. Collagenases are a subclass of matrix metalloproteinases (MMPs) responsible for degrading collagen, a major component of the extracellular matrix (ECM). The dysregulation of MMP activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, arthritis, and cancer metastasis.

The inhibitory activity of this compound is primarily attributed to its hydroxamic acid (-NHOH) functional group. This group acts as a zinc-binding group (ZBG), chelating the catalytic Zn²⁺ ion in the active site of MMPs. This chelation prevents the enzyme from binding to its natural substrate, collagen, thereby inhibiting its proteolytic activity.

References

A Comprehensive Guide to the Chemical Synthesis of Z-Pro-D-Leu-D-Ala-NHOH (Z-PDLDA-NHOH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible chemical synthesis pathway for Z-Pro-D-Leu-D-Ala-NHOH, a tripeptide hydroxamate. The synthesis involves standard peptide coupling techniques and the final conversion of a carboxylic acid to a hydroxamic acid. This document outlines the strategic steps, key reagents, and reaction conditions, supported by quantitative data and detailed experimental protocols.

Synthetic Strategy Overview

The synthesis of Z-Pro-D-Leu-D-Ala-NHOH (CAS No. 123984-15-6), a compound identified as a collagenase inhibitor, is approached through a stepwise solution-phase peptide synthesis methodology. The general strategy involves the sequential coupling of the constituent amino acids—Proline, D-Leucine, and D-Alanine—followed by the formation of the C-terminal hydroxamic acid. The N-terminus is protected by a benzyloxycarbonyl (Z) group, which is introduced at the beginning of the synthesis.

The key transformations in this synthetic pathway are:

-

N-terminal protection of Proline.

-

Stepwise peptide bond formation.

-

Saponification of methyl esters to free the carboxylic acids for subsequent coupling.

-

Conversion of the final tripeptide's C-terminal carboxylic acid to a hydroxamic acid.

Detailed Synthesis Pathway

The synthesis is broken down into the following sequential steps:

Step 1: Synthesis of N-Benzyloxycarbonyl-L-Proline (Z-Pro-OH)

The synthesis commences with the protection of the amino group of L-Proline using benzyl (B1604629) chloroformate. This reaction is typically carried out in an aqueous alkaline solution.

Step 2: Synthesis of Z-Pro-D-Leu-OMe

The N-protected proline is then coupled with the methyl ester of D-Leucine. This peptide bond formation is facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.

Step 3: Saponification to Z-Pro-D-Leu-OH

The methyl ester of the dipeptide is hydrolyzed using a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), to yield the free carboxylic acid, which is necessary for the next coupling step.

Step 4: Synthesis of Z-Pro-D-Leu-D-Ala-OMe

The resulting dipeptide acid is then coupled with the methyl ester of D-Alanine using a similar peptide coupling strategy as in Step 2.

Step 5: Saponification to Z-Pro-D-Leu-D-Ala-OH

The tripeptide methyl ester is saponified to the corresponding carboxylic acid, which is the direct precursor to the final hydroxamate.

Step 6: Synthesis of Z-Pro-D-Leu-D-Ala-NHOH

The final step involves the conversion of the C-terminal carboxylic acid of the tripeptide into a hydroxamic acid. This can be achieved by first activating the carboxylic acid (e.g., as a mixed anhydride (B1165640) or an active ester) and then reacting it with hydroxylamine (B1172632).

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis. Please note that yields can vary based on specific reaction conditions and purification methods.

| Step | Reactants | Product | Reagents and Solvents | Typical Yield (%) |

| 1 | L-Proline, Benzyl chloroformate | N-Benzyloxycarbonyl-L-Proline (Z-Pro-OH) | NaOH, Water | 85-95 |

| 2 | Z-Pro-OH, D-Leucine methyl ester hydrochloride | Z-Pro-D-Leu-OMe | DCC, HOBt, Triethylamine (B128534), Dichloromethane (B109758) (DCM) | 80-90 |

| 3 | Z-Pro-D-Leu-OMe | Z-Pro-D-Leu-OH | LiOH, Tetrahydrofuran (B95107) (THF)/Water | 90-98 |

| 4 | Z-Pro-D-Leu-OH, D-Alanine methyl ester hydrochloride | Z-Pro-D-Leu-D-Ala-OMe | EDC, HOBt, N-Methylmorpholine (NMM), Dimethylformamide (DMF) | 80-90 |

| 5 | Z-Pro-D-Leu-D-Ala-OMe | Z-Pro-D-Leu-D-Ala-OH | LiOH, Tetrahydrofuran (THF)/Water | 90-98 |

| 6 | Z-Pro-D-Leu-D-Ala-OH | Z-Pro-D-Leu-D-Ala-NHOH | Isobutyl chloroformate, NMM, Hydroxylamine hydrochloride, THF | 60-75 |

Experimental Protocols

Protocol 1: Synthesis of N-Benzyloxycarbonyl-L-Proline (Z-Pro-OH)

-

Dissolve L-Proline (1.0 eq) in 2 M sodium hydroxide solution and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature below 5 °C and the pH between 9-10 by the concurrent addition of 2 M NaOH.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (B1210297).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Z-Pro-OH as a solid.

Protocol 2: General Peptide Coupling (e.g., Synthesis of Z-Pro-D-Leu-OMe)

-

Dissolve Z-Pro-OH (1.0 eq) and D-Leucine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

-

Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

-

Filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: Saponification of Methyl Esters (e.g., Synthesis of Z-Pro-D-Leu-OH)

-

Dissolve the dipeptide methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the carboxylic acid.

Protocol 4: Synthesis of Z-Pro-D-Leu-D-Ala-NHOH

-

Dissolve the tripeptide acid, Z-Pro-D-Leu-D-Ala-OH (1.0 eq), in anhydrous THF and cool to -15 °C.

-

Add N-methylmorpholine (NMM) (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq) while maintaining the temperature at -15 °C.

-

Stir the mixture for 15-20 minutes to form the mixed anhydride.

-

In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (2.0 eq) in a minimal amount of methanol (B129727) and neutralizing it with a solution of sodium methoxide (B1231860) in methanol at 0 °C. Filter off the precipitated sodium chloride.

-

Add the freshly prepared hydroxylamine solution to the mixed anhydride solution at -15 °C.

-

Allow the reaction to proceed at -15 °C for 1 hour and then at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to yield the final hydroxamic acid.

Mandatory Visualizations

Caption: Overall synthetic pathway for Z-Pro-D-Leu-D-Ala-NHOH.

Caption: General experimental workflow for a DCC/HOBt mediated peptide coupling step.

Caption: Workflow for the conversion of a carboxylic acid to a hydroxamic acid.

Foundational Research on Z-Pro-D-Leu-D-Ala-NHOH: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Pro-D-Leu-D-Ala-NHOH is a synthetic peptide derivative that has been identified as an inhibitor of key extracellular matrix-degrading enzymes. Its structure, featuring a hydroxamate group (-NHOH), positions it within the broad class of metalloproteinase inhibitors. This technical guide synthesizes the available foundational research on Z-Pro-D-Leu-D-Ala-NHOH, focusing on its core biochemical activities and providing a framework for further investigation. While specific quantitative inhibitory data and detailed signaling pathway analyses for this particular molecule are not extensively documented in publicly available research, this guide outlines its established role and provides generalized experimental approaches for its characterization.

Core Activity: Enzyme Inhibition

Z-Pro-D-Leu-D-Ala-NHOH is recognized as an inhibitor of elastase and collagenase.[1] These enzymes, both members of the protease family, play crucial roles in tissue remodeling and degradation of extracellular matrix components.

-

Elastase: A serine protease that breaks down elastin, a key protein responsible for the elasticity of tissues.

-

Collagenase: A matrix metalloproteinase (MMP) that cleaves collagen, the most abundant protein in the animal kingdom and the main structural component of connective tissues.

The inhibitory activity of Z-Pro-D-Leu-D-Ala-NHOH is attributed to its peptide sequence, which likely mimics the substrate binding sites of these enzymes, and the hydroxamate functional group, a well-known zinc-binding moiety that can chelate the catalytic zinc ion in the active site of metalloproteinases like collagenase.

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative inhibitory data, such as IC50 or Ki values, for Z-Pro-D-Leu-D-Ala-NHOH against elastase and collagenase. To facilitate further research and a more complete understanding of its potency, the following table structure is provided for the future population of such data.

| Enzyme Target | Inhibitor | IC50 | Ki | Assay Conditions (Buffer, pH, Temp, Substrate) | Reference |

| Human Neutrophil Elastase | Z-Pro-D-Leu-D-Ala-NHOH | ||||

| Bacterial Collagenase | Z-Pro-D-Leu-D-Ala-NHOH | ||||

| Human MMP-1 (Collagenase-1) | Z-Pro-D-Leu-D-Ala-NHOH | ||||

| Human MMP-13 (Collagenase-3) | Z-Pro-D-Leu-D-Ala-NHOH |

Experimental Protocols

Elastase Inhibition Assay (General Protocol)

This protocol is based on the spectrophotometric measurement of the cleavage of a chromogenic peptide substrate.

Materials:

-

Human Neutrophil Elastase (HNE)

-

N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S4760, substrate)

-

Tris-HCl buffer (pH 8.0)

-

Z-Pro-D-Leu-D-Ala-NHOH (test inhibitor)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of Z-Pro-D-Leu-D-Ala-NHOH in a suitable solvent (e.g., DMSO or ethanol).

-

In a 96-well plate, add increasing concentrations of the inhibitor solution.

-

Add the HNE solution to each well containing the inhibitor and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Immediately measure the absorbance at 410 nm kinetically for 5-10 minutes.

-

The rate of substrate cleavage is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Collagenase Inhibition Assay (General Protocol)

This protocol utilizes a fluorogenic peptide substrate that mimics the collagen cleavage site.

Materials:

-

Collagenase (e.g., from Clostridium histolyticum or recombinant human MMP)

-

Fluorogenic collagenase substrate (e.g., FALGPA - N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala)

-

Assay buffer (e.g., Tricine buffer, pH 7.5, containing NaCl and CaCl2)

-

Z-Pro-D-Leu-D-Ala-NHOH (test inhibitor)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of Z-Pro-D-Leu-D-Ala-NHOH in a suitable solvent.

-

In a 96-well plate, add increasing concentrations of the inhibitor solution.

-

Add the collagenase solution to each well and incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate solution.

-

Measure the increase in fluorescence intensity (e.g., excitation at 345 nm and emission at 490 nm) over time.

-

The rate of fluorescence increase corresponds to the collagenase activity.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value from the dose-response curve.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the available literature linking Z-Pro-D-Leu-D-Ala-NHOH to the modulation of specific intracellular signaling pathways. However, as an inhibitor of matrix metalloproteinases, it can be hypothesized to indirectly influence signaling cascades that are regulated by MMP activity.

MMPs are known to cleave a variety of cell surface receptors and ligands, thereby activating or inhibiting downstream signaling. A logical workflow for investigating the potential impact of Z-Pro-D-Leu-D-Ala-NHOH on cellular signaling is presented below.

Caption: Hypothetical mechanism of Z-Pro-D-Leu-D-Ala-NHOH's indirect influence on cell signaling.

The following diagram illustrates a general experimental workflow to test the hypothesis that Z-Pro-D-Leu-D-Ala-NHOH can modulate a specific signaling pathway, for instance, the MAPK pathway, through its inhibition of MMPs.

Caption: Experimental workflow to investigate the effect of Z-Pro-D-Leu-D-Ala-NHOH on signaling.

Conclusion

Z-Pro-D-Leu-D-Ala-NHOH is a peptide hydroxamate with established inhibitory activity against elastase and collagenase. While its potential as a research tool in studies of extracellular matrix remodeling and as a scaffold for the design of more potent and specific inhibitors is clear, a significant gap exists in the public domain regarding its specific quantitative inhibitory profile and its effects on cellular signaling. The experimental frameworks provided herein offer a starting point for researchers to further elucidate the biochemical and cellular activities of this compound. Future studies are warranted to populate the quantitative data and to explore the broader biological implications of Z-Pro-D-Leu-D-Ala-NHOH, which will be crucial for its potential development in therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Z-PDLDA-NHOH in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-PDLDA-NHOH, also known as Collagenase Inhibitor I, is a synthetic peptide-based hydroxamate that functions as a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Its chemical name is Z-Pro-D-Leu-D-Ala-NHOH, and it is identified by the CAS number 123984-15-6. MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. The activity of MMPs is implicated in various physiological processes, including tissue remodeling, wound healing, and angiogenesis, as well as in pathological conditions such as cancer and inflammatory diseases. This compound serves as a valuable tool for in vitro studies aimed at elucidating the role of MMPs in these processes.

MMPs are known to influence cellular behavior by modulating the pericellular environment and by processing a variety of signaling molecules.[1] Their targets include other proteinases, growth factors, cytokines, and cell surface receptors.[1] By inhibiting MMPs, this compound can be used to study the impact of MMP activity on cell proliferation, migration, invasion, and signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effect through the hydroxamate group (-NHOH), which chelates the active site zinc ion (Zn²⁺) essential for the catalytic activity of MMPs. This binding is reversible and competitive, effectively blocking the enzyme's ability to cleave its substrates in the extracellular matrix. The peptide backbone of the inhibitor (Pro-D-Leu-D-Ala) provides specificity and affinity for the active site cleft of various MMPs.

Applications in Cell Culture

This compound is a valuable reagent for a variety of cell-based assays designed to investigate the roles of MMPs in:

-

Cancer Biology: Studying tumor cell invasion, migration, and metastasis. Many cancer cells show upregulated MMP expression, which correlates with poor prognosis.[2][3]

-

Inflammation and Immunology: Investigating the role of MMPs in inflammatory responses and immune cell migration.

-

Wound Healing: Elucidating the contribution of MMP-mediated ECM remodeling during tissue repair processes.

-

Fibrosis Research: Examining the involvement of MMPs in the development and progression of fibrotic diseases.[4]

-

Neurobiology: Studying the role of MMPs in neuronal development, plasticity, and neurodegenerative diseases.

Quantitative Data

| Parameter | Value | Remarks |

| CAS Number | 123984-15-6 | |

| Molecular Formula | C₂₂H₃₂N₄O₆ | |

| Molecular Weight | 448.52 g/mol | |

| Typical Working Concentration | 1-25 µM | This is a general range and should be optimized for each cell line and assay. |

| Solvent | DMSO | Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. |

Experimental Protocols

Protocol 1: General Protocol for Evaluating the Effect of this compound on Cell Viability

Objective: To determine the cytotoxic potential of this compound on a specific cell line and to establish a non-toxic working concentration range for subsequent experiments.

Materials:

-

This compound (Collagenase Inhibitor I)

-

Cell line of interest

-

Complete cell culture medium

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

MTT, XTT, or other viability assay reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Preparation of Inhibitor Dilutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration (typically ≤ 0.1%).

-

-

Treatment:

-

Remove the medium from the wells and replace it with 100 µL of the prepared inhibitor dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

-

-

Cell Viability Assay:

-

Add the viability assay reagent (e.g., MTT) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the results as a dose-response curve to determine the IC50 for cytotoxicity.

-

Protocol 2: Cell Invasion Assay (Boyden Chamber Assay)

Objective: To assess the effect of this compound on the invasive capacity of cells.

Materials:

-

This compound

-

Invasive cell line (e.g., HT-1080, MDA-MB-231)

-

Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size) coated with a basement membrane extract (e.g., Matrigel)

-

24-well companion plates

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet or DAPI)

-

Microscope

Procedure:

-

Preparation of Inserts: Rehydrate the Matrigel-coated inserts according to the manufacturer's protocol.

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Treatment: Add this compound to the cell suspension at the desired non-toxic concentration. Include a vehicle control (DMSO).

-

Assay Setup:

-

Add 500 µL of complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.

-

Add 200 µL of the cell suspension (with or without the inhibitor) to the upper chamber (the insert).

-

-

Incubation: Incubate the plate for 12-48 hours (optimize for the cell line) at 37°C in a 5% CO₂ incubator.

-

Analysis:

-

After incubation, carefully remove the inserts from the wells.

-

Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.

-

Fix the invading cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.

-

Stain the cells with Crystal Violet for 15 minutes or with DAPI.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of stained, invaded cells in several random fields of view using a microscope.

-

-

Data Analysis: Compare the number of invaded cells in the inhibitor-treated groups to the vehicle control group.

Signaling Pathways and Experimental Workflows

Matrix metalloproteinases are key regulators of the extracellular matrix and influence a multitude of signaling pathways that control cell behavior.

Caption: Role of MMPs in cell signaling and their inhibition by this compound.

Caption: Workflow for a cell invasion assay using this compound.

References

Application Notes: In Vitro Collagenase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagenases are a class of matrix metalloproteinases (MMPs) that play a crucial role in the degradation of extracellular matrix by cleaving native collagen.[1] Under normal physiological conditions, collagenase activity is tightly regulated. However, dysregulation of this activity is implicated in various pathological conditions, including arthritis, cancer metastasis, and fibrosis.[1] Therefore, the measurement of collagenase activity and the screening for its inhibitors are vital areas of research in drug development and disease pathology.

This document provides a detailed protocol for a continuous spectrophotometric assay for determining collagenase activity in vitro using the synthetic peptide substrate N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA).[2] While the initially specified topic mentioned Z-PDLDA-NHOH, it is important to note that this compound (Z-Pro-D-Leu-D-Ala-NHOH) is a potent and specific inhibitor of vertebrate collagenases, not a substrate.[3] This protocol can, however, be effectively used to characterize the inhibitory potential of compounds such as this compound.

Assay Principle

The FALGPA-based assay is a well-established method for measuring the activity of collagenases, particularly from bacterial sources like Clostridium histolyticum.[4] The substrate FALGPA mimics the collagen structure at the cleavage site. When collagenase cleaves the Gly-Pro bond in FALGPA, it results in a decrease in the absorbance of the solution at 345 nm. This change in absorbance over time is directly proportional to the collagenase activity and can be monitored using a spectrophotometer or a microplate reader.

Data Presentation

Enzyme Kinetics

The following table summarizes the Michaelis-Menten kinetic parameters for C. histolyticum collagenase with the FALGPA substrate. These values are representative and can vary based on specific experimental conditions.

| Parameter | Value | Conditions |

| Km (Michaelis Constant) | 0.55 mM | 50 mM Tricine buffer, pH 7.5, 25°C |

| Vmax (Maximum Velocity) | Varies with enzyme concentration | 50 mM Tricine buffer, pH 7.5, 25°C |

Data derived from studies on collagenase kinetics.

Inhibitor Potency

The potency of various compounds in inhibiting collagenase activity can be expressed as the half-maximal inhibitory concentration (IC50). The table below provides IC50 values for several known collagenase inhibitors determined using the FALGPA assay.

| Inhibitor | IC50 | Source/Type |

| 1,10-Phenanthroline | Provided as control | Chelating Agent |

| Epicatechin | 9.08 ± 3.46 µg/mL | Natural Flavonoid |

| Genistein | 98.74 ± 4.25 µg/mL | Natural Isoflavone |

| Hydroxysafflor yellow A | 78.81 µg/mL | Natural Chalconoid |

| Z-Pro-D-Leu-D-Ala-NHOH | ~1 µM | Synthetic Peptide Hydroxamate |

Experimental Protocols

Reagents and Materials

-

Collagenase (e.g., from Clostridium histolyticum)

-

Collagenase Assay Buffer: 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5.

-

Collagenase Substrate (FALGPA) solution: 1.0 mM in Assay Buffer.

-

Test inhibitor compounds

-

Positive Control Inhibitor (e.g., 1,10-Phenanthroline, 1 M stock)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 345 nm and temperature control at 37°C.

-

Sterile deionized water or Hanks' Balanced Salt Solution (HBSS)

Protocol 1: Measurement of Collagenase Activity

-

Sample Preparation:

-

Dissolve purified collagenase or bacterial extracts in cold deionized water or HBSS to the desired concentration. A suggested starting range for collagenase is 0.02-10 mU per well.

-

For unknown samples, it is recommended to test several dilutions to ensure the readings fall within the linear range of the assay.

-

-

Assay Plate Setup:

-

Sample Wells: Add 2-10 µL of the collagenase sample to the wells.

-

Positive Control Well: Add a known amount of active collagenase (e.g., 10 µL of a 0.35 U/mL solution).

-

Reagent Background Control Well: Add 100 µL of Collagenase Assay Buffer.

-

Adjust the volume in all sample and positive control wells to 100 µL with Collagenase Assay Buffer.

-

-

Reaction Initiation:

-

Prepare a Reaction Mix containing:

-

40 µL Collagenase Substrate (FALGPA)

-

60 µL Collagenase Assay Buffer

-

Prepare enough Reaction Mix for all wells.

-

-

Add 100 µL of the Reaction Mix to each well. Mix gently.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 345 nm in kinetic mode, recording readings every 1-2 minutes for a total of 10-20 minutes. For samples with low activity, the reading time can be extended up to 1-3 hours.

-

-

Calculation of Activity:

-

Determine the rate of reaction (ΔOD/min) from the linear portion of the curve.

-

Calculate the collagenase activity using the following formula: Activity (U/mL) = (ΔOD/min * Reaction Volume (mL)) / (Extinction Coefficient * Sample Volume (mL))

-

The millimolar extinction coefficient for FALGPA at 345 nm is 0.53 cm⁻¹mM⁻¹.

-

One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at 25°C and pH 7.5.

-

-

Protocol 2: Screening of Collagenase Inhibitors

-

Inhibitor and Enzyme Preparation:

-

Dissolve test inhibitors in an appropriate solvent (e.g., DMSO) to prepare a 100X stock solution.

-

Prepare the collagenase solution as described in Protocol 1.

-

-

Assay Plate Setup:

-

Test Inhibitor Wells: Add 10 µL of collagenase, 2 µL of the 100X test inhibitor stock, and 88 µL of Collagenase Assay Buffer.

-

Enzyme Control (EC) Wells: Add 10 µL of collagenase and 90 µL of Collagenase Assay Buffer.

-

Solvent Control Wells (optional but recommended): Add 10 µL of collagenase, 2 µL of the inhibitor solvent, and 88 µL of Collagenase Assay Buffer.

-

Inhibitor Control (Positive Control) Wells: Add 10 µL of collagenase, 2 µL of a potent inhibitor (e.g., 1,10-Phenanthroline), and 88 µL of Collagenase Assay Buffer.

-

-

Pre-incubation:

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Follow steps 3 and 4 from Protocol 1 to initiate the reaction and measure the kinetic absorbance change at 345 nm.

-

-

Calculation of Inhibition:

-

Calculate the rate of reaction for each well.

-

The percentage of inhibition is calculated as follows: % Inhibition = [(RateEC - RateInhibitor) / RateEC] * 100

-

RateEC is the rate of the Enzyme Control.

-

RateInhibitor is the rate in the presence of the test inhibitor.

-

-

The IC50 value can be determined by plotting the % inhibition against a range of inhibitor concentrations.

-

Visualizations

Caption: Experimental workflow for the in vitro colorimetric collagenase assay.

Caption: General mechanism of competitive collagenase inhibition.

References

Unraveling the Role of Z-PDLDA-NHOH in Oncology: A Detailed Overview

The compound "Z-PDLDA-NHOH" does not correspond to a known or published agent in the field of cancer research based on currently available scientific literature. Extensive searches have not yielded any specific information regarding its chemical structure, mechanism of action, or application in oncology.

It is possible that "this compound" represents a novel, yet-to-be-published investigational compound, a proprietary internal designation not in the public domain, or a potential typographical error of a different chemical entity. The constituent parts of the acronym, "PDLDA" and "NHOH," do not immediately align with commonly known chemical moieties in a way that would suggest a specific, well-characterized molecule. While N-hydroxyindole-based compounds (which could be loosely related to "NHOH") have been explored as inhibitors of lactate (B86563) dehydrogenase in cancer cells, there is no direct link to a compound with the designation "this compound"[1].

Without specific information on this compound, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams.

To facilitate the creation of the requested content, please verify the name of the compound. Should a corrected or alternative name be provided, a comprehensive summary of its applications in cancer research, including detailed protocols and pathway visualizations, can be developed.

For context, the development of novel therapeutic agents in oncology often involves targeting specific cellular pathways. For instance, the Notch signaling pathway, which is crucial in cell development and homeostasis, is a frequent target in cancer therapy[2]. The therapeutic potential of new compounds is typically evaluated through a series of preclinical and clinical studies, generating quantitative data on efficacy and safety. Methodologies such as droplet digital PCR (ddPCR) are increasingly used for sensitive detection of cancer-related biomarkers and monitoring treatment response[3]. Furthermore, innovative approaches like nanotechnology are being employed to enhance drug delivery and diagnostic capabilities in cancer treatment[4].

Researchers and drug development professionals rely on detailed documentation of these aspects to advance cancer research and bring new therapies to the clinic. Should information on "this compound" become publicly available, a similar detailed analysis of its role in cancer research will be possible.

References

Z-PDLDA-NHOH: Application and Protocols in Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Z-PDLDA-NHOH, chemically known as Z-Pro-D-Leu-D-Ala-NHOH, is a peptide hydroxamic acid that functions as a potent and specific inhibitor of vertebrate collagenases and other matrix metalloproteintransferases (MMPs).[1][2] Its mechanism of action centers on the hydroxamate moiety, which acts as a zinc-binding group, chelating the zinc ion in the active site of these enzymes and thereby inhibiting their activity.[3][4] This inhibitory action on collagenases, the enzymes primarily responsible for the degradation of collagen, makes this compound a valuable tool for the study of fibrosis, a pathological condition characterized by the excessive deposition of extracellular matrix (ECM), particularly collagen.

In the context of fibrosis research, this compound can be utilized to investigate the role of collagen turnover and ECM remodeling in the progression of fibrotic diseases in various organs, including the skin, lung, and liver.[5] By inhibiting collagen degradation, this compound allows researchers to study the net effect of collagen synthesis and the consequences of its accumulation in in vitro and in vivo models of fibrosis. While specific data on this compound in fibrosis models is limited in publicly available literature, the broader class of peptide hydroxamic acids has been shown to be effective inhibitors of collagenases. For instance, a similar compound, Z-Pro-Leu-Gly-NHOH, has demonstrated an IC50 value of 4 x 10⁻⁵M for the inhibition of human skin collagenase.

The role of MMPs in fibrosis is complex, with some studies suggesting a pro-fibrotic role for certain MMPs, while others indicate an anti-fibrotic function. Therefore, the use of inhibitors like this compound requires careful consideration of the specific MMPs being targeted and the context of the fibrotic model being studied.

Signaling Pathways

The primary signaling pathways influenced by this compound in the context of fibrosis are those that regulate ECM remodeling and collagen metabolism. By inhibiting collagenases and MMPs, this compound directly interferes with the degradation of collagen, a key component of the fibrotic matrix. This intervention can have downstream effects on various signaling cascades involved in fibrosis.

The Transforming Growth Factor-beta (TGF-β) pathway is a central regulator of fibrosis, promoting the synthesis of collagen and other ECM components by fibroblasts. MMPs can modulate TGF-β signaling by cleaving latent TGF-β binding proteins, leading to the release and activation of TGF-β. By inhibiting MMPs, this compound may indirectly affect TGF-β signaling, although the net effect could be complex and context-dependent.

Furthermore, the degradation of the ECM by MMPs can release various growth factors and cytokines that are sequestered within the matrix, which in turn can influence cell behavior, including proliferation, migration, and differentiation of fibroblasts into myofibroblasts. By preventing this degradation, this compound can alter the cellular microenvironment and impact these signaling events.